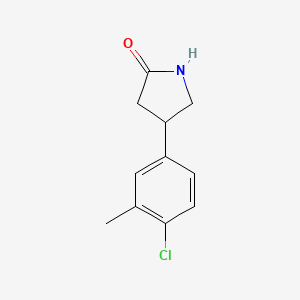![molecular formula C21H16O3 B12439463 4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate](/img/structure/B12439463.png)
4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate is an organic compound characterized by its unique structure, which includes a benzoate ester linked to a hydroxyphenyl group through an ethenyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate typically involves the esterification of 4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ethenyl bridge can be reduced to form the corresponding alkane.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted benzoate esters.
Aplicaciones Científicas De Investigación
4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl β-D-glucopyranoside 6-(3,4,5-trihydroxybenzoate): Similar structure with additional hydroxyl groups and a glucopyranoside moiety.
1,5-Bis(4-hydroxyphenyl)-1,4-pentadien-3-one: Contains two hydroxyphenyl groups linked by a pentadienone bridge.
Uniqueness
4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a benzoate ester with a hydroxyphenyl group through an ethenyl bridge makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C21H16O3 |
|---|---|
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
[4-[2-(3-hydroxyphenyl)ethenyl]phenyl] benzoate |
InChI |
InChI=1S/C21H16O3/c22-19-8-4-5-17(15-19)10-9-16-11-13-20(14-12-16)24-21(23)18-6-2-1-3-7-18/h1-15,22H |
Clave InChI |
KSHNKNMVOOJLNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


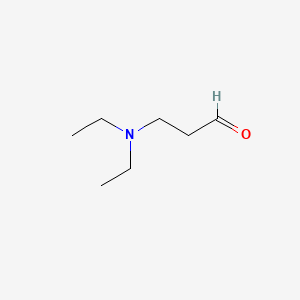
![[2-(Phenylsulfonyl)phenyl]hydrazine](/img/structure/B12439387.png)
![(3beta,5alpha,11alpha,12beta,14beta,17alpha)-11,12-Bis(acetyloxy)-3-[[2,6-dideoxy-4-O-(6-deoxy-3-O-methyl-beta-D-allopyranosyl)-3-O-methyl-beta-D-arabino-hexopyranosyl]oxy]-8,14-epoxypregnan-20-one](/img/structure/B12439394.png)

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B12439405.png)

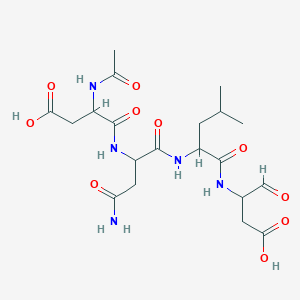

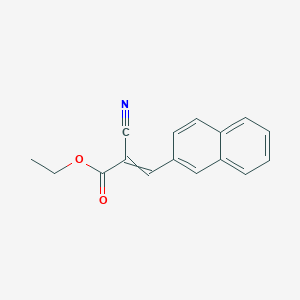
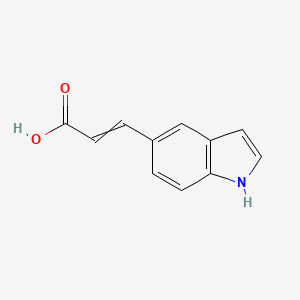

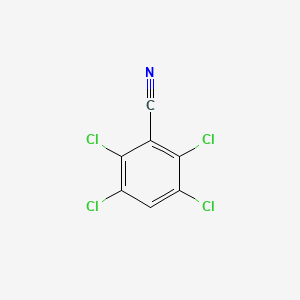
![4-Piperazine-1-yl-thieno[2,3-c]pyridine hydrochloride](/img/structure/B12439456.png)
